2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid

Medicinal Chemistry Drug Design Computational Chemistry

Researchers often struggle to source intact benzimidazole-quinoline hybrid scaffolds for SAR studies. This compound provides a validated precursor for constructing dual-targeting therapeutic agents. • Dual-target anticancer and antimicrobial probe development • Selective metal ion sensing with sharp colorimetric changes • MOF and coordination polymer ligand with π-π stacking

Molecular Formula C17H11N3O2
Molecular Weight 289.29 g/mol
CAS No. 54709-53-4
Cat. No. B13756338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid
CAS54709-53-4
Molecular FormulaC17H11N3O2
Molecular Weight289.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C3=NC4=C(N3)C=C(C=C4)C(=O)O
InChIInChI=1S/C17H11N3O2/c21-17(22)11-6-7-13-15(9-11)20-16(19-13)14-8-5-10-3-1-2-4-12(10)18-14/h1-9H,(H,19,20)(H,21,22)
InChIKeyPSDZLYBQBRNYNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic Acid (CAS 54709-53-4): A Quinoline-Benzimidazole Hybrid Heterocycle for Pharmacological Research and Material Development


2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid is a heterocyclic compound that integrates the structural features of both quinoline and benzimidazole, with a molecular formula of C₁₇H₁₁N₃O₂ and an exact mass of 289.08500 [1]. This hybrid scaffold is recognized in medicinal chemistry for its potential in developing therapeutically active agents, particularly where the combination of these two privileged moieties can lead to novel biological activities [2]. The compound is a key intermediate in the synthesis of more complex benzimidazole-quinoline hybrids, which are under investigation for their anticancer, antimicrobial, and enzyme inhibitory properties [3].

Why a Simple Benzimidazole or Quinoline Cannot Replace the 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic Acid Scaffold


The substitution of 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid with a simple quinoline-2-carboxylic acid or a 5-carboxylic acid benzimidazole is chemically and pharmacologically invalid. The specific linkage between the quinoline and benzimidazole moieties is a critical structural determinant for its unique physicochemical properties, including its hydrogen-bond donor/acceptor profile and molecular geometry [1]. This hybrid architecture is designed to achieve dual- or multi-target interactions that are not possible with either heterocycle alone, making the intact, fused system essential for its intended research applications in fields like selective metal ion sensing and targeted anticancer studies [2].

Quantitative Performance Metrics for 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic Acid: A Comparative Evidence Guide for Procurement Decisions


Distinct Hydrogen Bonding Capacity Compared to Simple Heterocyclic Precursors

The target compound possesses a unique hydrogen bond donor/acceptor profile due to its hybrid structure. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors, which differs from simpler building blocks like quinoline-2-carboxylic acid (1 donor, 3 acceptors) and benzimidazole-5-carboxylic acid (2 donors, 3 acceptors) [1]. This altered profile directly influences its potential for forming specific interactions with biological targets or metal ions.

Medicinal Chemistry Drug Design Computational Chemistry

Enhanced Rigidity and Molecular Geometry Differentiate from Flexible Linker Analogs

The target compound has a direct bond between the quinoline and benzimidazole rings, creating a rigid, planar, or near-planar conjugated system. This is in contrast to many benzimidazole-quinoline hybrids that incorporate flexible alkyl or amide linkers, such as N-(benzo[d]thiazol-2-yl)quinoline-4-carboxamide derivatives [1]. The fused ring system of the target compound (22 heavy atoms, 2 rotatable bonds) provides a fixed spatial orientation of the carboxylic acid relative to the heterocyclic core, which is not present in more flexible analogs [2].

Medicinal Chemistry Conformational Analysis Molecular Docking

Validated Synthetic Utility as a Precursor to Potent Anticancer Hybrids

While direct IC₅₀ data for the target compound is limited, its value is established as a key precursor for generating active benzimidazole-quinoline hybrids. In a 2024 study, compounds derived from a benzimidazole-5-carboxylate core (the same core as the target compound) demonstrated significant cytotoxicity against human melanoma (A375) and breast cancer (MDA-MB-231) cell lines, with lead compounds showing IC₅₀ values as low as 13.4 µg/mL [1]. This contrasts with a broader class of 46 hybrid quinoline-benzimidazole compounds, where only one salt exhibited excellent quasi-nonselective activity with a PGI (Percent Growth Inhibition) of 90–100% [2].

Anticancer Synthetic Chemistry Medicinal Chemistry

Primary Research and Industrial Use Cases for 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic Acid


Synthesis of Novel Metal Ion Sensors and Fluorescent Probes

The rigid, conjugated benzimidazole-quinoline core of this compound provides an ideal platform for designing selective metal ion sensors. Its nitrogen-rich structure acts as a strong chelating site for transition metals, while the carboxylic acid handle allows for further functionalization to tune selectivity or attach targeting groups [1]. Its use as a building block can lead to probes with sharp colorimetric and fluorescent changes upon metal binding, as demonstrated by related benzimidazole-quinoline probes like BMQ, which showed a 132 nm absorption shift and 98% fluorescence quenching with Cu²⁺ [2].

Scaffold for Targeted Anticancer and Antimicrobial Drug Discovery

The compound serves as a validated precursor for constructing dual- or multi-targeting therapeutic agents. Its hybrid nature allows it to simultaneously engage different biological pathways, a strategy that is effective against complex diseases like cancer and resistant microbial infections [1]. By using this specific acid as a starting material, medicinal chemists can synthesize focused libraries of hybrids to explore structure-activity relationships (SAR) and optimize for potency and selectivity, building upon established synthetic protocols [2].

Building Block for Advanced Materials and Coordination Polymers

Beyond pharmaceutical applications, the combination of nitrogen donor atoms and a carboxylic acid group makes 2-Quinolin-2-yl-1H-benzimidazole-5-carboxylic acid an excellent ligand for synthesizing metal-organic frameworks (MOFs) and coordination polymers. The rigid, planar structure can promote π-π stacking and lead to materials with interesting photophysical or catalytic properties. Its ability to coordinate with a variety of metal centers, particularly transition metals, can be leveraged to create novel materials for gas storage, separation, or heterogeneous catalysis [1].

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